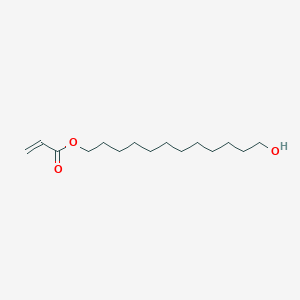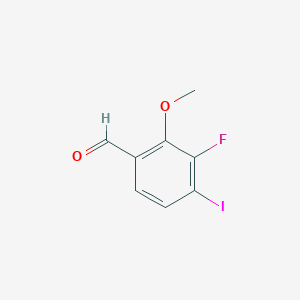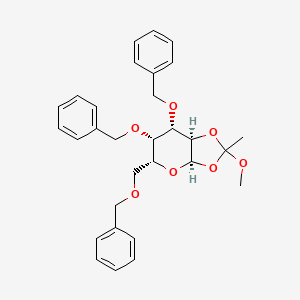
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) is a valuable compound in biomedicine, used for the treatment of various diseases. It exhibits potential as a pharmaceutical intermediate and is involved in the synthesis of drugs targeting specific ailments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in galactose followed by benzylation. The process may include the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using benzyl groups to form 3,4,6-Tri-O-benzyl-D-galactopyranose.
Formation of Methyl Orthoacetate: The protected galactopyranose is then reacted with methyl orthoacetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but lacks the methyl orthoacetate group.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated sugar derivative with similar protective groups.
Uniqueness
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) is unique due to the presence of the methyl orthoacetate group, which provides distinct chemical properties and reactivity compared to other benzylated sugar derivatives.
Propiedades
Fórmula molecular |
C30H34O7 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(3aR,5R,6S,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1 |
Clave InChI |
SCDVHQXHQOSKCS-QPVVSUSVSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
SMILES canónico |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


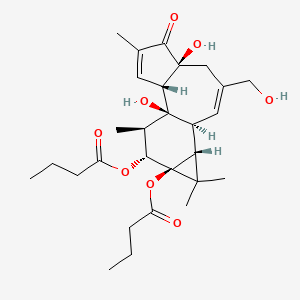
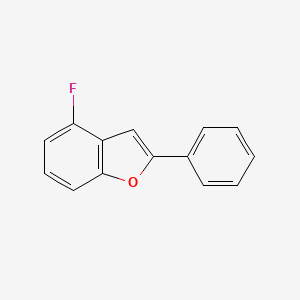
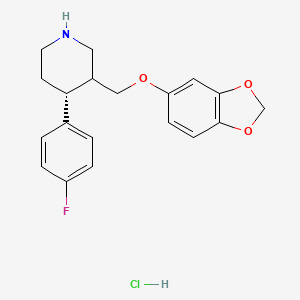
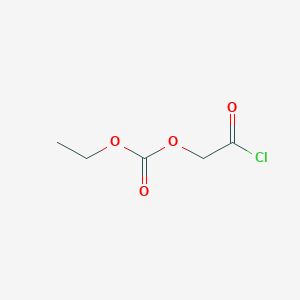
![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)

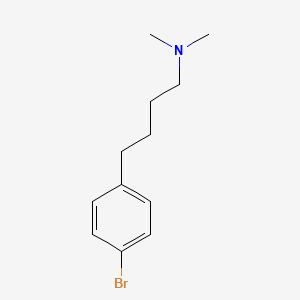


![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)
![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)
![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
